molecular formula C21H20O9 B1673276 Puerarin CAS No. 3681-99-0

Puerarin

Cat. No.: B1673276
CAS No.: 3681-99-0
M. Wt: 416.4 g/mol
InChI Key: HKEAFJYKMMKDOR-DTYSYODJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Puerarin, an isoflavone glycoside derived from Pueraria lobata (Willd.) Ohwi, also known as kudzu , has been identified to interact with various targets. These include the epidermal growth factor receptor (EGFR), tumor necrosis factor (TNF), tumor protein p53 (TP53), caspase 3 (CASP3), RELA proto-oncogene (RELA), Fos proto-oncogene (FOS), caspase 8 (CASP8), prostaglandin-endoperoxide synthase 2 (PTGS2), interleukin 2 (IL2), protein kinase CB (PRKCB), B cell lymphoma/leukaemia gene-2 (BCL2), protein kinase CA (PRKCA), nitric oxide synthase 3 (NOS3), and peroxisome proliferator–activated receptor gamma (PPARG) .

Mode of Action

This compound interacts with its targets to exert a wide range of pharmacological effects. For instance, it inhibits NF-κB signaling by activating the Nrf2/HO-1 axis, thereby inhibiting IL-1β-induced inflammation and ECM degradation . It also improves insulin signaling, namely, IRS-1, through activating the μ-opioid receptor, subsequently activating Akt, and phosphorylating its substrate AS160, promoting GLUT4 translocation and glucose uptake .

Biochemical Pathways

This compound affects various biochemical pathways. It interacts with cellular and molecular pathways such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt . By increasing the expression of SIRT-1, it reduces autophagy and mitochondrial antioxidant potential as well as the overproduction of ROS, inhibiting oxidative stress injury .

Pharmacokinetics

This compound exhibits certain ADME properties that impact its bioavailability. The absolute oral bioavailability of this compound is approximately 7% at doses of 5 and 10 mg/kg . It is widely distributed to several organs related to the diseases of aging, including the hippocampus, femur, tibia, and mammary gland . Glucuronides are the major metabolites of this compound and are mainly excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are broad and beneficial. It exhibits a wide range of pharmacological effects, including neuroprotection, hepatoprotection, cardioprotection, immunomodulation, anticancer properties, anti-diabetic properties, anti-osteoporosis properties, and more . It also exerts vasodilatory, antioxidant, hypertensive, and stabilizing vascular endothelial cell effects in animal models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic and environmental factors may influence its content in kudzu . Moreover, the extraction rate of flavonoids from kudzu, including this compound, can be influenced by factors such as microwave power and ultrasonic time .

Biochemical Analysis

Biochemical Properties

Puerarin interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit broad biological effects which may contribute to its usage in prevention and/or treatment of neurodegenerative diseases, cardiovascular and cerebrovascular diseases, osteoporosis, diabetes and its complications . This compound achieves these effects by interacting with various cellular and molecular pathways, such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors .

Cellular Effects

This compound has been shown to have a wide range of effects on various types of cells and cellular processes. It has been reported to possess antioxidant, anti-inflammatory, and anti-bacterial properties . It has also been shown to enhance glucose uptake into insulin cells to downregulate blood glucose levels in the treatment of type II diabetes . Moreover, this compound was proven to exhibit broad biological effects which may contribute to its usage in prevention and/or treatment of neurodegenerative diseases, cardiovascular and cerebrovascular diseases, osteoporosis, diabetes and its complications .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interacts with various cellular and molecular pathways, such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors . It suppresses the release of glucose and FFA, regulates the transport of glucose and fatty acids, acts on the PI3K–Akt and AMPK signaling pathways to decrease the synthesis of glucose and fatty acids, acts on the PPAR signaling pathway to promote β-oxidation, and improves insulin secretion and sensitivity .

Temporal Effects in Laboratory Settings

This compound has been shown to have significant effects over time in laboratory settings. For instance, this compound administration enhanced glucose tolerance and insulin sensitivity, while also mitigating liver dysfunction and hyperlipidemia in MAFLD mice . Moreover, this compound attenuated oxidative stress levels and inflammation in the liver .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the neuroprotective effects of this compound were reported in Parkinson’s animal model when administered orally (10–40 mg/kg/daily for 30 days) to 6-hydroxydopamine (6-OHDA)-lesioned rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It suppresses the release of glucose and FFA, regulates the transport of glucose and fatty acids, acts on the PI3K–Akt and AMPK signaling pathways to decrease the synthesis of glucose and fatty acids, acts on the PPAR signaling pathway to promote β-oxidation, and improves insulin secretion and sensitivity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Following intravenous administration, this compound was widely distributed in several tissues, including the hippocampus, heart, lung, stomach, liver, mammary gland, kidney, spleen, femur, and tibia .

Subcellular Localization

It is known that this compound is widely distributed in several organs related to the diseases of aging, including the hippocampus, femur, tibia, and mammary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions: Puerarin can be synthesized through several methods, including chemical synthesis and biotransformation. One common synthetic route involves the glycosylation of daidzein, an isoflavone aglycone, using glycosyltransferases . The reaction conditions typically involve the use of specific enzymes and controlled pH and temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Pueraria lobata. Various extraction methods are employed, including solvent extraction, ultrasound-assisted extraction, enzyme-assisted extraction, and microwave-assisted extraction . These methods aim to maximize the yield and purity of this compound while minimizing the use of harmful solvents.

Properties

CAS No.

3681-99-0

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14?,17-,18?,19+,21+/m1/s1

InChI Key

HKEAFJYKMMKDOR-DTYSYODJSA-N

SMILES

O=C1C(C2=CC=C(O)C=C2)=COC3=C([C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)C(O)=CC=C13

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@H](C([C@@H](C(O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O

Appearance

Solid powder

3681-99-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NPI-031G;  NPI031G;  NPI 031G;  Puerarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Puerarin
Reactant of Route 2
Puerarin
Reactant of Route 3
Puerarin
Reactant of Route 4
Puerarin
Reactant of Route 5
Puerarin
Reactant of Route 6
Puerarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.